4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Overview
Description
“4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Chemical Reactions Analysis
The experimental charge density distribution in “4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Physical And Chemical Properties Analysis
“4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a solid substance . It has a molecular weight of 152.58 . The density is 1.4±0.1 g/cm3 . The melting point is 174-176ºC .Scientific Research Applications
Synthesis and Characterization
Compounds related to "4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" are synthesized and characterized using spectroscopic techniques and density functional theory (DFT) calculations. For instance, derivatives of pyridine-carboxylic acid have been explored for their antimicrobial activities and DNA interactions, demonstrating the importance of substituents like the chlorine atom on biological activity and molecular properties (Tamer et al., 2018). This research underlines the significance of structural modifications in designing compounds with desired biological and chemical properties.
Molecular Recognition and Binding
The study of molecular recognition and binding mechanisms is another application area. For example, compounds with carboxylic acid groups have been shown to effectively bind aromatic N-oxides in water through a combination of hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions (Verdejo et al., 2009). This highlights the potential of such compounds in the development of new water-soluble receptors for aromatic compounds, showcasing the versatility of pyridine derivatives in molecular recognition applications.
Chemical Reactivity and Stability
Research on pyridine derivatives also extends to their reactivity and stability, which are crucial for their application in organic synthesis and material science. For instance, the reactivity of pyridine-carboxylic acid derivatives with zinc salts under various conditions has been investigated to form coordination polymers with unique structural features (Ghosh et al., 2004). Such studies contribute to the understanding of how these compounds interact with metals, which is essential for designing metal-organic frameworks (MOFs) and other coordination compounds with specific functionalities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASASVVIOZGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646885 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid | |
CAS RN |
1000340-37-3 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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